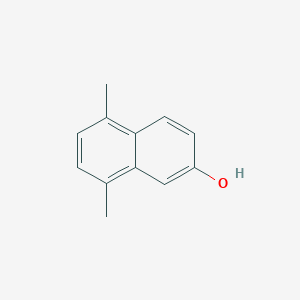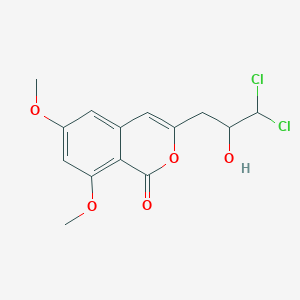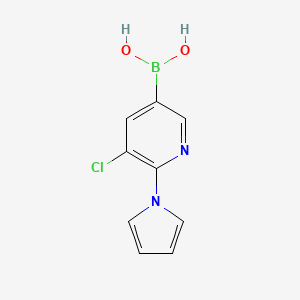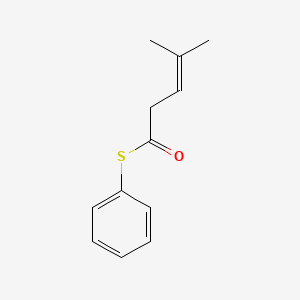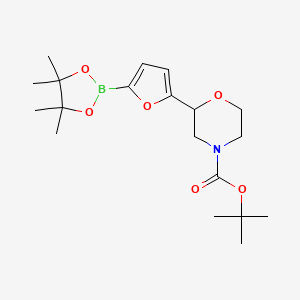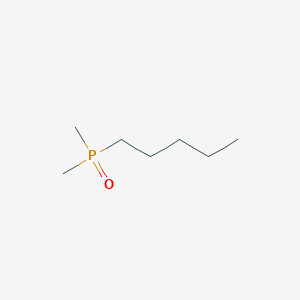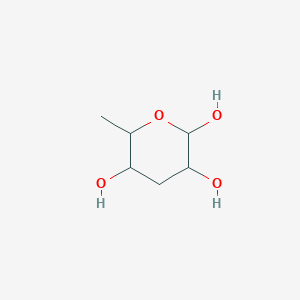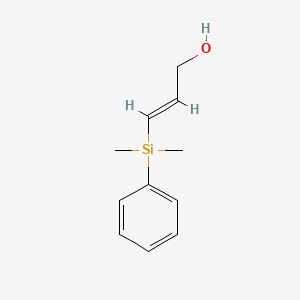
2-Propen-1-ol, 3-(dimethylphenylsilyl)-, (2E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propen-1-ol, 3-(dimethylphenylsilyl)-, (2E)- is an organosilicon compound with a unique structure that includes a vinyl group and a dimethylphenylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-ol, 3-(dimethylphenylsilyl)-, (2E)- typically involves the reaction of a vinylsilane precursor with an appropriate alcohol under specific conditions. One common method includes the hydrosilylation of an alkyne with a dimethylphenylsilane in the presence of a catalyst such as platinum or rhodium . The reaction conditions often require a controlled temperature and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Propen-1-ol, 3-(dimethylphenylsilyl)-, (2E)- undergoes various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Saturated alcohols.
Substitution: Various substituted organosilicon compounds.
Aplicaciones Científicas De Investigación
2-Propen-1-ol, 3-(dimethylphenylsilyl)-, (2E)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 2-Propen-1-ol, 3-(dimethylphenylsilyl)-, (2E)- involves its interaction with various molecular targets and pathways. The vinyl group can participate in polymerization reactions, while the silyl group can enhance the stability and reactivity of the compound. The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
2-Propen-1-ol, 3-phenyl-: Similar structure but with a phenyl group instead of a dimethylphenylsilyl group.
Cinnamyl alcohol: Contains a phenyl group and is used in fragrance and flavor industries.
Uniqueness
2-Propen-1-ol, 3-(dimethylphenylsilyl)-, (2E)- is unique due to the presence of the dimethylphenylsilyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications where stability and reactivity are crucial.
Propiedades
Fórmula molecular |
C11H16OSi |
|---|---|
Peso molecular |
192.33 g/mol |
Nombre IUPAC |
(E)-3-[dimethyl(phenyl)silyl]prop-2-en-1-ol |
InChI |
InChI=1S/C11H16OSi/c1-13(2,10-6-9-12)11-7-4-3-5-8-11/h3-8,10,12H,9H2,1-2H3/b10-6+ |
Clave InChI |
FVNKRUNEJXXMHC-UXBLZVDNSA-N |
SMILES isomérico |
C[Si](C)(/C=C/CO)C1=CC=CC=C1 |
SMILES canónico |
C[Si](C)(C=CCO)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(5-fluoro-2-hydroxyphenyl)-4-(2-fluorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14081979.png)
![Benzene, 4-[(2,2-dichloroethyl)sulfonyl]-1-methoxy-2-nitro-](/img/structure/B14081987.png)
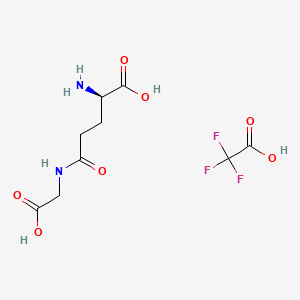

![(3S,5S,7R,9S,10R,13R,14S,16S,19S,27S)-13-ethenyl-19-hydroxy-5,7,9,11-tetramethyl-2-oxa-18-azahexacyclo[19.2.2.13,10.116,19.04,9.014,27]heptacosa-1(24),11,21(25),22-tetraene-15,17-dione](/img/structure/B14081998.png)
